2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Description
2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a synthetic compound characterized by a piperidine ring linked to a 2-methoxyphenyl group via an ethyl ether chain. The compound is primarily utilized in pharmaceutical research as an intermediate or candidate for drug development due to its structural versatility . Industrial-grade material is available with a purity of ≥90% and packaged in bulk quantities (e.g., 25 kg drums) .
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12;/h2-3,7-8,12,15H,4-6,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMXLBRGOMIDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-04-3 | |
| Record name | Piperidine, 2-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Physiological Activity and Therapeutic Potential
The compound exhibits significant central nervous system activity, making it a candidate for various therapeutic applications. Research indicates that derivatives of this compound can act as anorectic agents, which may be beneficial in obesity treatment by suppressing appetite . Additionally, its structural similarity to other psychoactive substances suggests potential use in treating neuropsychiatric disorders, including depression and anxiety .
Central Nervous System Effects
- Anorectic Activity : The compound has been shown to influence appetite regulation, potentially aiding in weight management strategies .
- Neuropsychiatric Applications : Given its interaction with serotonin receptors, it may be relevant in developing treatments for mood disorders .
Synthesis and Characterization
The synthesis of 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride involves several chemical reactions that can be optimized for yield and purity. The synthesis typically requires the reaction of appropriate piperidine derivatives with methoxyphenyl compounds under controlled conditions.
Synthesis Process
- Reagents : Commonly used reagents include piperidine and methoxyphenyl precursors.
- Methodology : The synthesis often employs methods such as acylation or alkylation to achieve the desired product structure.
A detailed synthesis route is illustrated below:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Alkylation | Piperidine + Methoxyphenyl compound | Controlled temperature |
| 2 | Hydrochloride formation | Addition of HCl to crude product | Stirring under nitrogen |
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety of this compound in various applications. For instance, research on similar compounds has shown promising results in animal models for treating obesity and mood disorders.
Case Study: Anorectic Agents
A study demonstrated that compounds with similar structures effectively reduced food intake in rodent models, suggesting a mechanism through which these compounds can influence appetite regulation .
Neuropsychiatric Disorders
Investigations into the serotonergic system have revealed that compounds like this compound can modulate serotonin levels, indicating potential therapeutic effects on anxiety and depression .
Mechanism of Action
The mechanism by which 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The HBK series () demonstrates that substituting the phenoxyethyl chain (e.g., chloro, trimethyl groups) modulates α1-adrenoceptor affinity. For example, HBK15 (2-chloro-6-methylphenoxy) shows higher antagonistic potency than HBK17 (2,5-dimethylphenoxy) .
- Piperidine vs.
- Ester vs. Ether Linkages : Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl () contains an ester group, which may confer faster metabolic degradation compared to the ether linkage in the target compound .
Pharmacological and Neurochemical Profiles
- Neurotransmitter Modulation: Piperidine-containing compounds like SB-269970 () exhibit serotonergic (5-HT7 receptor antagonism) and noradrenergic activity, suggesting that the target compound’s piperidine moiety could similarly influence neurotransmitter systems .
- Comparative Receptor Affinity: BMY 7378’s high α1D-adrenoceptor selectivity contrasts with the HBK series’ broader α1-subtype activity, highlighting the role of the spirodecane dione group in BMY 7378’s specificity .
Biological Activity
2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a methoxy group attached to a phenyl ring and a piperidine moiety linked via an ethyl ether bond. Its unique structure suggests various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a CAS number of 614731-29-2. The compound is classified as an irritant and is primarily used in organic synthesis and pharmacological studies.
Table 1: Structural Features
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Methoxy-substituted phenyl ring, piperidine configuration | Potential neuropharmacological effects |
| 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether | Similar structure with variations in piperidine position | Analgesic properties |
| N-(4-Piperidinyl)-N-methylbenzamide | Lacks methoxy group but retains piperidine | Antidepressant effects |
Neuropharmacological Effects
Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Research has shown that compounds with similar structures exhibit binding affinities at serotonin (5-HT) receptors, particularly the 5-HT subtype, which is implicated in mood regulation and anxiety disorders .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of similar compounds have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. For instance, derivatives exhibiting structural similarities demonstrated effective inhibition of COX-2 with IC values comparable to established anti-inflammatory drugs like indomethacin . The unique structural features of this compound may enhance its efficacy as an anti-inflammatory agent.
Case Studies and Research Findings
- Binding Studies : Research involving radiolabeled compounds has shown that derivatives similar to this compound exhibit significant binding in brain regions associated with mood regulation, such as the hippocampus and frontal cortex .
- In Vitro Assays : In vitro assays have demonstrated that compounds with similar piperidine structures can effectively inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties . The mechanism of action often involves disruption of microtubule dynamics, leading to apoptosis in malignant cells.
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have indicated that the presence of electron-donating groups like methoxy enhances biological activity, particularly in neuroprotective and anti-inflammatory contexts .
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
